
Paracetamol glucuronide potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paracetamol glucuronide potassium salt is a metabolite of paracetamol, also known as acetaminophen. It is formed when paracetamol undergoes glucuronidation, a process where glucuronic acid is added to the molecule, making it more water-soluble and easier to excrete from the body. This compound is significant in pharmacology and toxicology as it represents one of the primary pathways for paracetamol metabolism and excretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of paracetamol glucuronide potassium salt involves the glucuronidation of paracetamol. This process typically occurs in the liver, where the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the reaction. In a laboratory setting, the synthesis can be achieved by reacting paracetamol with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of UGT enzymes .
Industrial Production Methods
Industrial production of this compound is less common compared to its synthesis in biological systems. it can be produced using bioreactors that mimic the enzymatic conditions found in the liver. This involves the use of recombinant UGT enzymes and UDPGA, with the reaction being carried out under controlled pH and temperature conditions to optimize yield .
化学反应分析
Types of Reactions
Paracetamol glucuronide potassium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and releasing free paracetamol and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological pH and temperature conditions.
Major Products Formed
Hydrolysis: Paracetamol and glucuronic acid.
Conjugation: this compound.
科学研究应用
Paracetamol glucuronide potassium salt is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of paracetamol in humans and animals.
Toxicology: Investigating the detoxification pathways of paracetamol and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of paracetamol and its metabolites in biological samples.
Drug Development: Understanding the metabolic pathways of new drugs that undergo glucuronidation.
作用机制
Paracetamol glucuronide potassium salt does not exert pharmacological effects directly. Instead, it represents a detoxification pathway for paracetamol. The glucuronidation process increases the water solubility of paracetamol, facilitating its excretion via urine. This process involves the enzyme UGT, which transfers glucuronic acid from UDPGA to paracetamol, forming the glucuronide conjugate .
相似化合物的比较
Similar Compounds
Paracetamol sulfate potassium salt: Another major metabolite of paracetamol formed through sulfation.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Uniqueness
Paracetamol glucuronide potassium salt is unique due to its role in the detoxification and excretion of paracetamol. Unlike morphine-6-glucuronide, which retains pharmacological activity, this compound is inactive and primarily serves to facilitate the elimination of paracetamol from the body .
属性
分子式 |
C14H16KNO8 |
|---|---|
分子量 |
365.38 g/mol |
IUPAC 名称 |
potassium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.K/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
InChI 键 |
APJWUHXDNCBXPX-CYRSAHDMSA-M |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



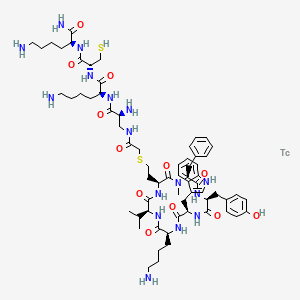
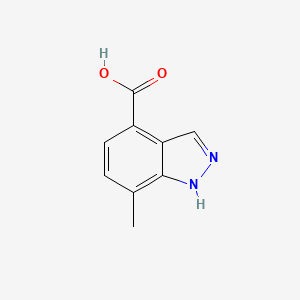


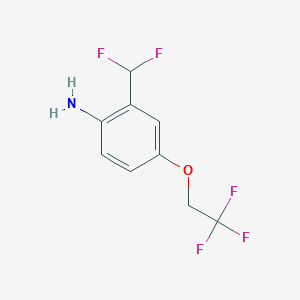
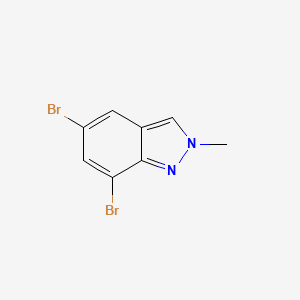
![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)
![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)

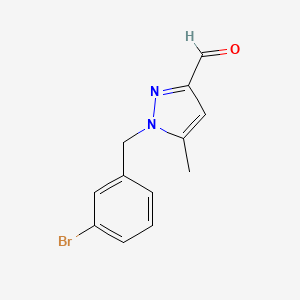
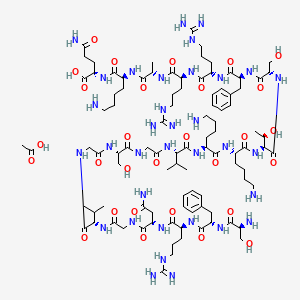

![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
